(S)-Enantiomer Stereochemistry Drives KDM5A Binding Affinity: Co-Crystal Structural Evidence Over the (R)-Enantiomer
The (S)-enantiomer is the active stereoisomer for KDM5A binding. The co-crystal structure of the derived inhibitor compound 35—[(3S)-3-(4-bromo-1H-pyrazol-1-yl)pyrrolidin-1-yl][3-(propan-2-yl)-1H-pyrazol-5-yl]methanone—in complex with KDM5A (PDB 5V9P) was solved at 3.00 Å resolution, confirming the (3S)-configuration as the binding-competent stereochemistry [1]. The (R)-enantiomer (compound 48, PDB 5V9T) binds with a fundamentally different orientation, where the pyrrolidine ring is flipped, altering the vector of the terminal amide substituent [2]. This stereochemical difference has significant implications: in the Genentech/Roche KDM5 inhibitor program, all advanced leads (compounds 35, 50) utilized the (S)-pyrrolidine scaffold derived from the target compound [1].
| Evidence Dimension | Stereochemical preference for KDM5A binding |
|---|---|
| Target Compound Data | (S)-enantiomer: Binding conformation validated by co-crystal structure PDB 5V9P, resolution 3.00 Å |
| Comparator Or Baseline | (R)-enantiomer: Binding mode confirmed by co-crystal structure PDB 5V9T (compound 48), with altered pyrrolidine ring orientation |
| Quantified Difference | Distinct binding modes; (S) configuration places bromopyrazole in catalytic pocket; (R) configuration yields inverted pyrrolidine orientation incompatible with the same binding trajectory |
| Conditions | X-ray crystallography; KDM5A catalytic domain; compound 35 ((S)-derived) vs compound 48 ((R)-derived) |
Why This Matters
Procurement of the (S)-enantiomer is mandatory for synthesizing KDM5A inhibitors with validated binding modes; the (R)-enantiomer yields an entirely different pharmacophoric orientation and has not been demonstrated to provide equivalent cellular potency.
- [1] RCSB PDB. 5V9P: Crystal structure of pyrrolidine amide inhibitor [(3S)-3-(4-bromo-1H-pyrazol-1-yl)pyrrolidin-1-yl][3-(propan-2-yl)-1H-pyrazol-5-yl]methanone (compound 35) in complex with KDM5A. Deposited 2017-03-23. View Source
- [2] RCSB PDB. 5V9T: Crystal structure of selective pyrrolidine amide KDM5a inhibitor N-{(3R)-1-[3-(propan-2-yl)-1H-pyrazole-5-carbonyl]pyrrolidin-3-yl}cyclopropanecarboxamide (compound 48). Deposited 2017-03-23. View Source
